(2S,3R)-2-(Benzyloxy)-3-chlorooxane
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Overview
Description
(2S,3R)-2-(Benzyloxy)-3-chlorooxane is a chiral compound with significant interest in the field of organic chemistry. This compound features a benzyloxy group and a chlorine atom attached to an oxane ring, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Benzyloxy)-3-chlorooxane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S,3R)-2-amino-3-(benzyloxy)butanoic acid.
Reaction Conditions: The reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to protect the amino group during the reaction.
Industrial Production Methods: Industrial production methods may involve the use of chiral catalysts and high-pressure reactors to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(Benzyloxy)-3-chlorooxane undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: (2S,3R)-2-(Benzyloxy)-3-hydroxyoxane.
Substitution: (2S,3R)-2-(Benzyloxy)-3-aminooxane or (2S,3R)-2-(Benzyloxy)-3-thiooxane.
Scientific Research Applications
(2S,3R)-2-(Benzyloxy)-3-chlorooxane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S,3R)-2-(Benzyloxy)-3-chlorooxane involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding . These interactions contribute to the compound’s biological activity and its ability to modulate enzyme function or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Amino-3-(benzyloxy)butanoic acid .
- (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid .
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-{2-[(2S,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-… .
Uniqueness
(2S,3R)-2-(Benzyloxy)-3-chlorooxane is unique due to its specific stereochemistry and the presence of both benzyloxy and chloro substituents. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
61092-50-0 |
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Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(2S,3R)-3-chloro-2-phenylmethoxyoxane |
InChI |
InChI=1S/C12H15ClO2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12+/m1/s1 |
InChI Key |
ZEKQHKVIGWWMQX-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)OCC2=CC=CC=C2)Cl |
Canonical SMILES |
C1CC(C(OC1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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